

Application Notes and Protocols for the Gold-Catalyzed Hydroamination of 4-Ethynylanisole

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Compound of Interest

Compound Name: 4-Ethynylanisole

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This document provides detailed application notes and experimental protocols for the gold-catalyzed intermolecular hydroamination of **4-ethynylanisole**. This reaction is a powerful tool for the synthesis of substituted enamines and imines, which are valuable intermediates in the preparation of nitrogen-containing compounds with potential applications in medicinal chemistry and materials science. The protocols and data presented herein are based on established gold-catalyzed hydroamination methodologies for arylacetylenes.

Introduction

Gold(I) catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, have emerged as highly effective promoters of the hydroamination of alkynes.^{[1][2]} These reactions typically proceed with high regioselectivity, favoring the Markovnikov addition product, and demonstrate a broad substrate scope. The general transformation involves the addition of an N-H bond of an amine across the carbon-carbon triple bond of an alkyne. In the case of **4-ethynylanisole**, the electron-donating methoxy group influences the reactivity of the alkyne. This document outlines the general principles, provides a detailed experimental protocol, and presents representative data for this class of reactions.

Reaction Mechanism and Principles

The currently accepted mechanism for the gold(I)-catalyzed hydroamination of terminal alkynes involves several key steps. Initially, a coordinatively unsaturated cationic gold(I) species is

generated in situ, often by the abstraction of a halide ligand from a gold(I) precursor using a silver salt.^[2] This active gold catalyst then coordinates to the alkyne, activating it towards nucleophilic attack by the amine. The subsequent steps involve the formation of a vinylgold intermediate, followed by protonolysis to yield the enamine or imine product and regenerate the active gold catalyst.

Experimental Protocols

This section provides a detailed protocol for the gold-catalyzed hydroamination of **4-ethynylanisole** with a representative arylamine. The procedure is adapted from established methods for the hydroamination of phenylacetylene.^[2]

Materials and Equipment:

- **4-Ethynylanisole**
- Substituted aniline
- NHC-Gold(I) chloride precatalyst (e.g., [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride, IPrAuCl)
- Silver salt co-catalyst (e.g., Silver hexafluoroantimonate, AgSbF₆)
- Anhydrous solvent (e.g., Acetonitrile, CH₃CN)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and heating plate
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and purification supplies (silica gel for chromatography)

General Procedure for Hydroamination:

- **Catalyst Activation:** In a dry Schlenk tube under an inert atmosphere, add the NHC-Gold(I) chloride precatalyst (e.g., IPrAuCl, 1 mol%) and the silver salt co-catalyst (e.g., AgSbF₆, 1 mol%).

- **Solvent Addition:** Add the desired volume of anhydrous solvent (e.g., acetonitrile, to achieve a 1 M concentration of the limiting reagent). Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active cationic gold complex.
- **Reagent Addition:** To the catalyst mixture, add the substituted aniline (1.0 mmol, 1.0 equivalent).
- **Substrate Addition:** Add **4-ethynylanisole** (1.2 mmol, 1.2 equivalents).
- **Reaction:** Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 16 hours).
- **Work-up:** After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(1-(4-methoxyphenyl)vinyl)aniline derivative.

Data Presentation

The following table summarizes the yields for the gold-catalyzed hydroamination of phenylacetylene with various substituted anilines. While this data is for a model substrate, it provides valuable insight into the expected influence of the electronic properties of the aniline on the reaction with **4-ethynylanisole**. Generally, anilines with electron-donating groups tend to give higher yields, while those with strong electron-withdrawing groups may result in lower yields.^[2]

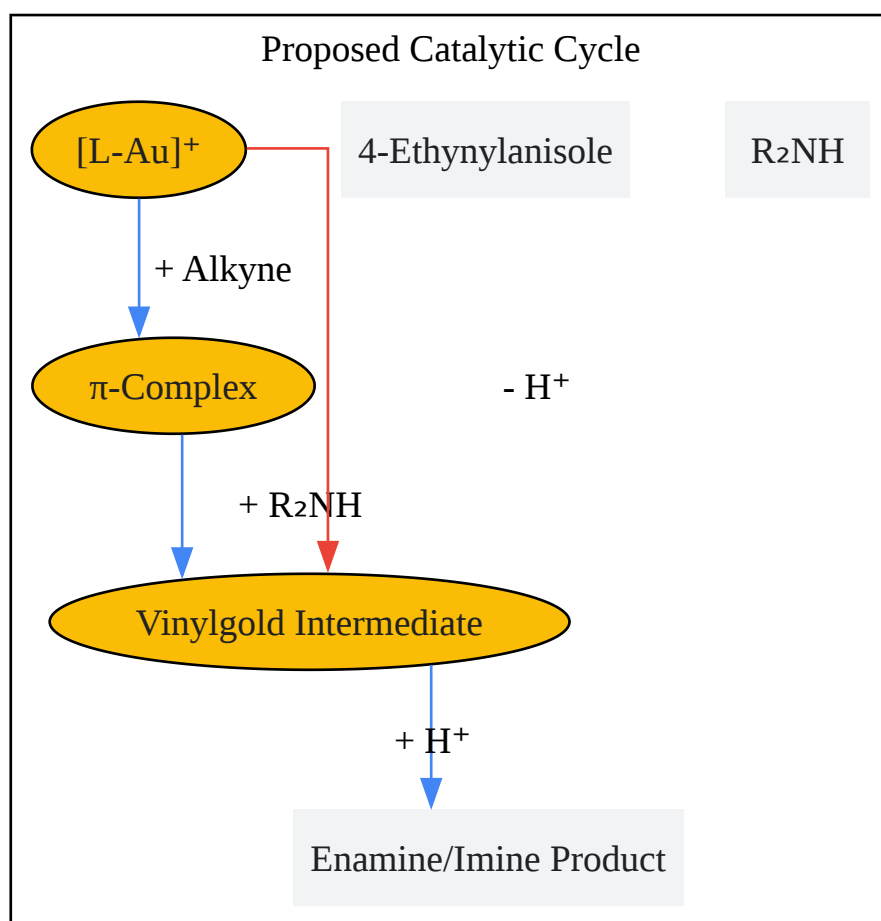
Table 1: Gold-Catalyzed Hydroamination of Phenylacetylene with Various Anilines

Entry	Aniline Derivative	Yield (%)
1	Aniline	>99
2	4-Methylaniline	>99
3	2-Methylaniline	>99
4	4-Methoxyaniline	51[2]
5	4-Chloroaniline	64[2]
6	4-Bromoaniline	51[2]
7	4-Nitroaniline	20[2]
8	2-Naphthylamine	75[2]

Reaction Conditions: Phenylacetylene (1.5 mmol), aniline derivative (1.0 mmol), NHC-Au(I) catalyst (1 mol%), AgSbF₆ (1 mol%), in acetonitrile (1.0 mL) at 90 °C for 16 h. Yields are determined by ¹H-NMR spectroscopy.[2]

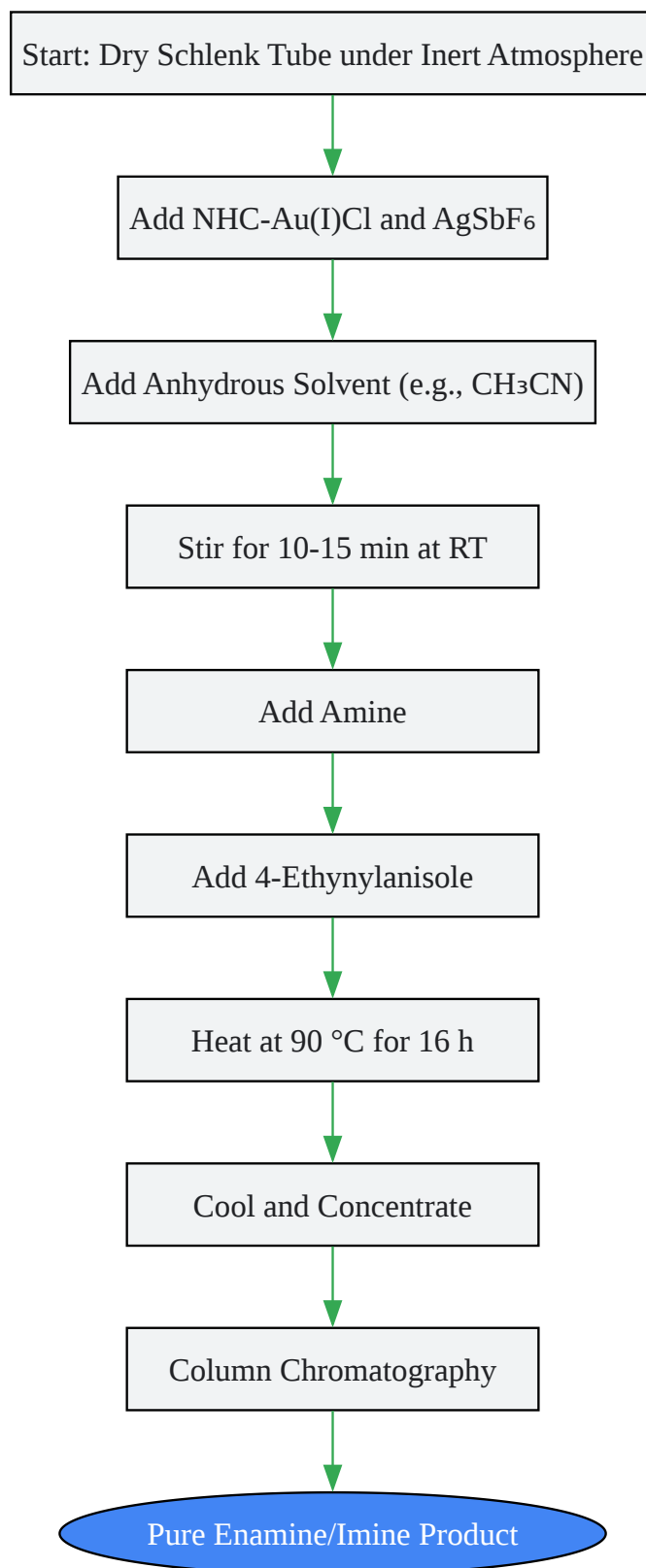
Visualizations

The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the gold-catalyzed hydroamination of **4-ethynylanisole**.



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Caption: Proposed catalytic cycle for the gold-catalyzed hydroamination.



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Caption: General experimental workflow for the hydroamination reaction.

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References

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